molecular formula C11H14ClN3O B6248113 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride CAS No. 1855951-36-8

3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride

Cat. No. B6248113
CAS RN: 1855951-36-8
M. Wt: 239.7
InChI Key:
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Description

3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride (3-MPMP-HCl) is a novel compound that has been the subject of numerous scientific studies due to its potential therapeutic and industrial applications. 3-MPMP-HCl is a small molecule that is highly soluble in water and has a low molecular weight, making it an ideal candidate for drug design. In addition, 3-MPMP-HCl has a variety of biochemical and physiological effects, making it a promising candidate for a range of medical and industrial applications.

Scientific Research Applications

3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride has been studied extensively for its potential therapeutic and industrial applications. In the medical field, 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride has been studied as a potential treatment for cancer, inflammation, and neurodegenerative diseases. In the industrial field, 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride has been studied for its potential use as a corrosion inhibitor, as well as for its potential use in the production of polymers and other materials.

Mechanism of Action

The exact mechanism of action of 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride is not yet fully understood. However, it is believed that 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride is thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride has been studied for its potential biochemical and physiological effects. In preclinical studies, 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride has been shown to reduce inflammation, inhibit cell proliferation, and reduce oxidative stress. In addition, 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride has been shown to reduce the release of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride for laboratory experiments include its low molecular weight, its high solubility in water, and its low cost. In addition, 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride is relatively easy to synthesize and can be stored for extended periods of time without significant degradation. However, there are some limitations to using 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride for laboratory experiments. For example, 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride is not stable in the presence of strong acids or bases, and it is not compatible with certain solvents.

Future Directions

The potential applications of 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride are vast and are still being explored. Some of the potential future directions for 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride include: further research into its therapeutic potential in the treatment of cancer, inflammation, and neurodegenerative diseases; further research into its potential use as a corrosion inhibitor; further research into its potential use in the production of polymers and other materials; further research into its potential biochemical and physiological effects; and further research into its potential use in drug delivery systems.

Synthesis Methods

The synthesis of 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride is relatively straightforward and can be achieved through a number of different methods. The most commonly used method involves the reaction of 1-methyl-1H-pyrazol-4-yl amine and phenol in the presence of hydrochloric acid. This reaction results in the formation of 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride and water.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride involves the reaction of 4-chloro-3-nitrophenol with 1-methyl-1H-pyrazole-4-carbaldehyde followed by reduction of the resulting nitro compound and subsequent reaction with hydrochloric acid to yield the final product.", "Starting Materials": ["4-chloro-3-nitrophenol", "1-methyl-1H-pyrazole-4-carbaldehyde", "reducing agent", "hydrochloric acid"], "Reaction": ["Step 1: React 4-chloro-3-nitrophenol with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable solvent and catalyst to yield the corresponding nitro compound.", "Step 2: Reduce the nitro compound using a suitable reducing agent to yield the corresponding amine.", "Step 3: React the amine with hydrochloric acid to yield 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride."] }

CAS RN

1855951-36-8

Product Name

3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride

Molecular Formula

C11H14ClN3O

Molecular Weight

239.7

Purity

95

Origin of Product

United States

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